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molecular formula C12H8ClN3 B8650516 2-Amino-5-(4-chlorophenyl)pyridine-3-carbonitrile CAS No. 84596-06-5

2-Amino-5-(4-chlorophenyl)pyridine-3-carbonitrile

Cat. No. B8650516
M. Wt: 229.66 g/mol
InChI Key: FKPDXOLQFRRISW-UHFFFAOYSA-N
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Patent
US04508722

Procedure details

An alkaline hydrolysis procedure may also be used to synthesize the desired compound. Accordingly, 2-amino-5-(4-chlorophenyl)-3-pyridinecarbonitrile (2.0 grams) and KOH (2.0 grams) in 30 ml ethylene glycol were heated at 150° C. in an oil bath. After 3 hours the reaction was complete and the alkaline solution was poured into ice water and acidified to give the desired solid. The final product was again confirmed by NMR, yield 2.3 grams, m.p. 300°-315° C. dec.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1C(C#N)=[CH:6][C:5]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=[CH:4][N:3]=1.[OH-:17].[K+].[CH2:19]([OH:22])[CH2:20]O>>[NH2:1][C:2]1[C:20]([C:19]([OH:22])=[O:17])=[CH:6][C:5]([C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][CH:11]=2)=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=C(C=C1C#N)C1=CC=C(C=C1)Cl
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give the desired solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC=C(C=C1C(=O)O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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